molecular formula C8H9N5S B5370047 3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine

3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine

Cat. No. B5370047
M. Wt: 207.26 g/mol
InChI Key: XUZDSHHEMMPFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine, also known as ETP, is a chemical compound with a molecular formula of C8H8N6S. It is a tetrazole-based heterocyclic compound that has been extensively used in scientific research. ETP has shown promising results in various fields of research, including pharmacology, biochemistry, and medicinal chemistry.

Mechanism of Action

3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine works by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This compound also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to improve glucose and lipid metabolism by activating PPARγ.

Advantages and Limitations for Lab Experiments

3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine. One potential direction is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the study of this compound's mechanism of action and its interaction with various enzymes and receptors. Additionally, the synthesis of this compound derivatives with improved pharmacological properties is an area of future research.

Synthesis Methods

The synthesis of 3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine involves the reaction of 3-chloro-5-(ethylthio)pyridine with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine has been extensively used in scientific research due to its diverse range of applications. It has been used as a pharmacological tool to study the role of tetrazole-based compounds in the treatment of various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a biochemical tool to study the mechanism of action of various enzymes and receptors.

properties

IUPAC Name

3-(5-ethylsulfanyltetrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-2-14-8-10-11-12-13(8)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZDSHHEMMPFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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